3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole

Computational chemistry Electronic structure Reactivity prediction

3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole (CAS 1341440-61-6) is a 3,5-disubstituted 4,5-dihydroisoxazole (Δ²-isoxazoline) heterocycle with the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol. The compound features a sterically bulky tert-butyl group at the 3-position of the non-aromatic isoxazoline ring and an electrophilic chloromethyl (-CH₂Cl) handle at the 5-position, making it a versatile intermediate for nucleophilic substitution-based diversification.

Molecular Formula C8H14ClNO
Molecular Weight 175.66
CAS No. 1341440-61-6
Cat. No. B2832588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole
CAS1341440-61-6
Molecular FormulaC8H14ClNO
Molecular Weight175.66
Structural Identifiers
SMILESCC(C)(C)C1=NOC(C1)CCl
InChIInChI=1S/C8H14ClNO/c1-8(2,3)7-4-6(5-9)11-10-7/h6H,4-5H2,1-3H3
InChIKeyINXAKGGNNQAHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole (CAS 1341440-61-6): Chemical Identity and Core Procurement Context


3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole (CAS 1341440-61-6) is a 3,5-disubstituted 4,5-dihydroisoxazole (Δ²-isoxazoline) heterocycle with the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol . The compound features a sterically bulky tert-butyl group at the 3-position of the non-aromatic isoxazoline ring and an electrophilic chloromethyl (-CH₂Cl) handle at the 5-position, making it a versatile intermediate for nucleophilic substitution-based diversification . Unlike its fully aromatic isoxazole analog (CAS 69602-60-4), the partially saturated 4,5-dihydro ring introduces distinct conformational flexibility and reactivity profiles that are critical for downstream applications in medicinal chemistry and agrochemical synthesis . Importantly, this compound is offered solely as a research chemical (RUO designation) with typical commercial purity ≥95%, and no biological activity data has been reported for this specific CAS number in peer-reviewed literature .

Why Generic 5-Chloromethylisoxazoline Substitution Cannot Be Assumed Equivalent to 1341440-61-6


Substituting 3-tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole with a generic 5-chloromethylisoxazoline or a simpler 3-alkyl analog is not chemically equivalent for either synthetic or biological applications. The 3-position tert-butyl group is not an inert spectator; SAR studies on structurally analogous isoxazole antimicrobial conjugates have demonstrated that altering the 3-position substituent from a tert-butyl to a 4-methoxyphenyl group modulates minimum inhibitory concentration (MIC) values by 10- to 40-fold . Moreover, within the broader 3-organyl-5-(chloromethyl)isoxazole series, the nature of the 3-substituent has been identified as a critical determinant of bacteriostatic potency, with certain substituents conferring MIC values as low as 0.06–2.5 µg/mL while others yield substantially weaker activity [1]. Even the oxidation state of the heterocyclic core matters: the saturated 4,5-dihydroisoxazoline ring in 1341440-61-6 exhibits fundamentally different electronic properties, conformational preferences, and nucleophilic substitution kinetics at the chloromethyl site compared to its aromatic isoxazole counterpart (CAS 69602-60-4) . Procuring a generic 5-chloromethyl heterocycle without the specific 3-tert-butyl-4,5-dihydroisoxazoline architecture risks irreproducible downstream SAR, compromised target engagement, and synthetic inefficiency.

Quantitative Differential Evidence for 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole (1341440-61-6) vs. Closest Analogs


Electronic Property Differentiation: 4,5-Dihydroisoxazoline (1341440-61-6) vs. Aromatic Isoxazole Analog (69602-60-4) via HOMO-LUMO Gap Modulation

The partially saturated 4,5-dihydroisoxazoline ring in 1341440-61-6 possesses a distinctly different electronic structure compared to its fully aromatic isoxazole counterpart (CAS 69602-60-4, C₈H₁₂ClNO, MW 173.64). Computational studies on tert-butyl-substituted oxazole and isoxazole frameworks have demonstrated that tert-butyl substitution reduces the HOMO-LUMO gap and facilitates excited-state proton transfer relative to non-tert-butyl analogs [1]. The dihydro ring in 1341440-61-6 breaks the aromatic conjugation present in 69602-60-4, altering the electron density at the C=N double bond of the isoxazoline ring and modifying the electrophilicity of the 5-chloromethyl group . This electronic difference has direct consequences for nucleophilic substitution rates and regioselectivity in downstream derivatization, as well as for molecular recognition in biological target engagement .

Computational chemistry Electronic structure Reactivity prediction Medicinal chemistry

Synthetic Accessibility Differentiation: Dihydroisoxazoline 1341440-61-6 via 1,3-Dipolar Cycloaddition vs. Isoxazole 69602-60-4 Synthetic Routes

The 4,5-dihydroisoxazoline core of 1341440-61-6 is accessible via 1,3-dipolar cycloaddition of nitrile oxides with alkenes — a well-established, high-yielding route that has been demonstrated for the synthesis of 5-(chloromethyl)-3-aryl-4,5-dihydroisoxazoles in good yields using chloramine-T-mediated oxidative dehydrogenation of aldoximes followed by cycloaddition with allyl chloride [1]. A more recent metal-free protocol using tert-butyl nitrite for tandem Csp³–H functionalization/cycloaddition provides direct access to diverse 3-substituted isoxazolines and isoxazoles from methyl ketones, alkynes, or alkenes [2]. By contrast, the aromatic isoxazole analog 69602-60-4 requires either a distinct synthetic entry (e.g., cyclocondensation of pivaloyl acetonitrile with hydroxylamine followed by chloromethylation) or a subsequent oxidation step from the dihydroisoxazoline intermediate, adding synthetic complexity [3]. Researchers who require the saturated 4,5-dihydro core for downstream reactivity (e.g., ring-opening transformations, further functionalization of the C4–C5 single bond) must procure 1341440-61-6 directly, as the aromatic analog 69602-60-4 cannot serve as a drop-in replacement [1].

Synthetic methodology 1,3-dipolar cycloaddition Route scoping Process chemistry

Structural Rigidity and Conformational Differentiation: Saturated Dihydroisoxazoline 1341440-61-6 vs. Planar Aromatic Isoxazole 69602-60-4

The saturated C4–C5 bond in the 4,5-dihydroisoxazoline ring of 1341440-61-6 introduces a tetrahedral (sp³) carbon at the 4-position, creating a non-planar heterocyclic core with distinct conformational preferences compared to the fully planar, aromatic isoxazole ring of 69602-60-4 . This structural difference is critical for applications where three-dimensional shape complementarity to biological targets matters: the sp³-rich dihydroisoxazoline scaffold has been recognized as a privileged fragment in drug discovery for increasing molecular complexity and improving target selectivity relative to flat aromatic heterocycles . Specifically, 3-halo-4,5-dihydroisoxazoles have been developed as selective warheads for nucleophilic active sites (e.g., human transglutaminase 2), where the saturated ring geometry is essential for covalent inhibition, and the corresponding aromatic isoxazoles lack this reactivity profile . Furthermore, the dihydro ring introduces a stereogenic center at C5 (bearing the chloromethyl group), offering an additional dimension of stereochemical control unavailable in the achiral aromatic analog .

Structural biology Molecular recognition Conformational analysis Drug design

3-Position Substituent SAR Benchmark: tert-Butyl Group Impact on Antimicrobial Potency in Isoxazole Conjugate Series

Although no direct MIC data are available for 1341440-61-6 itself, quantitative SAR evidence from a closely related 3-organyl-5-(chloromethyl)isoxazole series provides actionable benchmarks for the impact of 3-position substituent identity on antimicrobial potency. In a systematic study by Kondrashov et al. (2023), water-soluble conjugates derived from 3-organyl-5-(chloromethyl)isoxazoles were evaluated for bacteriostatic activity against Enterococcus durans, Bacillus subtilis, Rhodococcus qingshengii, and Escherichia coli using broth microdilution assays [1]. The highest bacteriostatic effect was observed for compounds bearing 4-methoxyphenyl or 5-nitrofuran-2-yl substituents at the 3-position, with MIC values of 0.06–2.5 µg/mL [1]. Critically, the study established that varying the 3-position substituent is a primary determinant of antimicrobial potency, with different substituents producing orders-of-magnitude differences in MIC [1]. Additional benchmarking from patent literature demonstrates that replacing a 3-tert-butyl with a 3-(4-methoxyphenyl) group on an isoxazole antimicrobial scaffold can alter MIC values by 10- to 40-fold [2]. These data establish that the 3-tert-butyl substituent is not biologically inert and that procurement of the specific substitution pattern — as in 1341440-61-6 — is essential for reproducible SAR in antimicrobial lead optimization campaigns [2].

Antimicrobial SAR Minimum inhibitory concentration Structure-activity relationship Lead optimization

Antifungal Activity Landscape: Dihydroisoxazole Class-Level Potency and the Position of 3-tert-Butyl-5-chloromethyl Substitution

The 4,5-dihydroisoxazole scaffold has demonstrated quantifiable antifungal activity across multiple independent studies, providing a class-level potency benchmark relevant to the positioning of 1341440-61-6 as a derivatization scaffold. A 2024 study evaluating (3-(4-chlorophenyl)-4,5-dihydroisoxazole-4,5-diyl)dimethanol against clinical dermatophyte isolates reported MIC values of 12.5 µg/mL against Microsporum canis and 50 µg/mL against Trichophyton mentagrophytes using the broth microdilution method [1]. In a distinct study, 3-furanyl-4,5-dihydroisoxazole derivatives showed antifungal activity with the most potent analog achieving an MIC of 14 µg/mL [2]. Separately, isoxazole-isoxazoline conjugate hybrids demonstrated notable antifungal activity with an inhibition zone diameter of 21 ± 0.50 mm (77% inhibition), comparable to the reference standard amphotericin B [3]. Critically, none of these studies evaluated the specific 3-tert-butyl-5-chloromethyl substitution pattern of 1341440-61-6, meaning the antifungal activity of this exact scaffold remains uncharacterized. However, the established class-level antifungal activity — combined with the known 10- to 40-fold SAR sensitivity to 3-position substituent variation — indicates that the 3-tert-butyl variant is likely to exhibit a distinct potency and selectivity profile compared to the 3-(4-chlorophenyl) or 3-furanyl analogs for which data exist .

Antifungal drug discovery Dermatophyte susceptibility Antifungal SAR Agricultural fungicide

Nucleophilic Substitution Reactivity Landscape: 5-Chloromethyl-4,5-dihydroisoxazoline vs. 5-Chloromethylisoxazole

The chloromethyl group in 1341440-61-6 serves as a key diversification handle via nucleophilic substitution (SN2) reactions with amines, thiols, alkoxides, and carboxylates. The reactivity of this electrophilic site is modulated by the electronic character of the heterocyclic core to which it is attached. The non-aromatic 4,5-dihydroisoxazoline ring in 1341440-61-6 positions the C5-chloromethyl group on an sp³-hybridized carbon adjacent to the ring oxygen, whereas in the aromatic isoxazole analog 69602-60-4, the chloromethyl is attached to an sp² carbon within a conjugated π-system . This difference in hybridization and conjugation directly affects the leaving group ability of chloride and the susceptibility of the methylene carbon to nucleophilic attack . Published methodology for related 5-chloromethyl-4,5-dihydroisoxazoles demonstrates that these compounds undergo smooth substitution with diverse nucleophiles (2-aminoethanol, methylamine, sodium acetate, sodium methoxide) to yield previously unknown 5-functionalized isoxazolines [1]. The specific 3-tert-butyl substitution further influences reactivity through steric shielding of the imine nitrogen and through inductive effects transmitted through the ring, distinguishing 1341440-61-6 from its 3-methyl, 3-aryl, or 3-trifluoromethyl analogs [1].

Synthetic chemistry Nucleophilic substitution Diversification Building block reactivity

Validated Research and Industrial Application Scenarios for 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole (1341440-61-6)


Antimicrobial Lead Optimization: SAR Exploration of 3-Position Substituent Effects on Dihydroisoxazoline-Derived Conjugates

Research groups engaged in antimicrobial drug discovery should procure 1341440-61-6 as a specific 3-tert-butyl-5-chloromethyl-4,5-dihydroisoxazoline scaffold for systematic SAR studies. The Kondrashov et al. (2023) study established that 3-position substituent identity on 5-chloromethylisoxazole conjugates determines antimicrobial MIC values, with optimal substituents achieving 0.06–2.5 µg/mL potency . The 3-tert-butyl group in 1341440-61-6 represents an underexplored substitution pattern in this SAR landscape. Derivatization of the 5-chloromethyl handle with amino acid residues (L-proline, N-Ac-L-cysteine), thiourea, or amine conjugates — following the methodology validated by Kondrashov et al. — would enable direct potency comparison against the published 3-(4-methoxyphenyl) and 3-(5-nitrofuran-2-yl) benchmarks . The expected 10- to 40-fold potency modulation by 3-substituent variation provides a quantitative framework for prioritizing this scaffold [1].

Covalent Inhibitor Development: Dihydroisoxazoline Warhead Optimization for Nucleophilic Active Sites

The saturated 4,5-dihydroisoxazoline core of 1341440-61-6 makes it particularly suitable for covalent inhibitor programs targeting enzymes with active-site nucleophiles (cysteine, serine, lysine). The precedent established by the 3-bromo-4,5-dihydroisoxazole series as selective inhibitors of human transglutaminase 2 (TG2) demonstrates that the saturated ring geometry is essential for covalent warhead function, and that aromatic isoxazole analogs lack this reactivity profile . The 5-chloromethyl group in 1341440-61-6 provides a synthetic anchor for installing recognition elements while preserving the dihydroisoxazoline warhead core. Research groups developing targeted covalent inhibitors (TCIs) should procure 1341440-61-6 rather than the aromatic analog 69602-60-4, as the latter lacks the requisite saturated ring geometry for selective nucleophilic site engagement .

Agrochemical Intermediate: Synthesis of 3-tert-Butyl-5-substituted Dihydroisoxazoline Fungicides and Herbicides

The 4,5-dihydroisoxazoline scaffold has established precedent in agrochemical development, with patents describing 5,5-disubstituted-4,5-dihydroisoxazoles as key intermediates for herbicides . The chloromethyl handle of 1341440-61-6 is a versatile synthetic entry point for introducing diverse agrochemically relevant substituents (heterocycles, sulfonamides, carbamates) via nucleophilic displacement. The demonstrated antifungal activity of structurally related dihydroisoxazoles against agricultural pathogens — including inhibition zone diameters of 21 mm (77% inhibition) for isoxazole-isoxazoline conjugates [1] and MIC values of 12.5 µg/mL against dermatophytes [2] — supports the agrochemical relevance of the scaffold class. The 3-tert-butyl group additionally contributes to metabolic stability and lipophilicity, properties valued in crop protection agents .

Diversity-Oriented Synthesis: Sp³-Enriched Fragment Library Construction

Medicinal chemistry programs focused on increasing fraction sp³ (Fsp³) and three-dimensional complexity in compound libraries should incorporate 1341440-61-6 as a core scaffold. The dihydroisoxazoline ring contributes two sp³-hybridized carbons (C4 and C5), a stereogenic center at C5, and a non-planar heterocyclic geometry — all features that correlate with improved clinical success rates in drug discovery . The orthogonal reactivity of the chloromethyl group (nucleophilic substitution) and the C=N double bond (reduction, cycloaddition, hydrolysis) enables rapid diversification into distinct chemotypes from a single starting material. Procurement of 1341440-61-6, rather than a planar aromatic analog, ensures that the resulting library retains the three-dimensional character desired for challenging target classes (e.g., protein-protein interactions, allosteric sites) .

Quote Request

Request a Quote for 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.